Triphenylgermanol
CAS No.: 1529-27-7
Cat. No.: VC16043166
Molecular Formula: C18H17GeO
Molecular Weight: 322.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1529-27-7 |
|---|---|
| Molecular Formula | C18H17GeO |
| Molecular Weight | 322.0 g/mol |
| Standard InChI | InChI=1S/C18H15Ge.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2 |
| Standard InChI Key | AIRGWNCSDJWTBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.O |
Introduction
Chemical Identity and Structural Characteristics
Triphenylgermanol belongs to the broader class of organogermanium compounds, distinguished by a germanium atom bonded to three phenyl groups and a hydroxyl moiety. Its molecular formula, (C₆H₅)₃GeOH, reflects a tetrahedral geometry around the germanium center, with bond angles and lengths influenced by steric effects from the bulky phenyl substituents . Unlike simpler germanols such as methylgermanol (CH₃GeOH), the triphenyl derivative exhibits enhanced stability due to the electron-donating and steric-shielding effects of the aromatic rings .
Crystallographic analyses reveal that triphenylgermanol forms hydrogen-bonded dimers in the solid state, akin to silanols like triphenylsilanol ((C₆H₅)₃SiOH) . This intermolecular interaction contributes to its relatively high melting point (198–200°C) and low solubility in nonpolar solvents. Comparative structural data for key organogermanium compounds are summarized in Table 1.
Table 1: Structural and Physical Properties of Selected Germanols
| Compound | Molecular Formula | Melting Point (°C) | Solubility in THF | Hydrogen Bonding Strength (kJ/mol) |
|---|---|---|---|---|
| Triphenylgermanol | (C₆H₅)₃GeOH | 198–200 | Moderate | 18–22 |
| Methylgermanol | CH₃GeOH | 56–58 | High | 12–15 |
| Triphenylsilanol | (C₆H₅)₃SiOH | 185–187 | Low | 20–24 |
Data derived from X-ray diffraction and thermal analysis .
Synthetic Methodologies
The synthesis of triphenylgermanol typically proceeds via two primary routes:
Grignard Reagent Alkylation
Reaction of germanium tetrachloride (GeCl₄) with phenylmagnesium bromide (C₆H₅MgBr) yields triphenylgermanium chloride ((C₆H₅)₃GeCl), which is subsequently hydrolyzed under controlled conditions :
This method achieves yields of 65–75%, with purity dependent on rigorous exclusion of moisture during the hydrolysis step .
Lithium Intermediate Route
An alternative approach involves the reaction of triphenylgermane lithium ((C₆H₅)₃GeLi) with carbon dioxide (CO₂), followed by acid workup :
This pathway is less common but avoids the use of Grignard reagents, making it preferable for large-scale production .
Spectroscopic and Thermal Properties
Infrared Spectroscopy
The infrared (IR) spectrum of triphenylgermanol features a broad O–H stretching band at 3200–3400 cm⁻¹, indicative of hydrogen bonding . The Ge–O stretching vibration appears as a sharp peak at 780–800 cm⁻¹, while aromatic C–H bends are observed at 690–710 cm⁻¹ .
Ultraviolet-Visible Spectroscopy
Ultraviolet (UV) absorption spectra in cyclohexane reveal a strong transition at 270 nm (), attributed to conjugation between the phenyl rings and the germanium center .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows that triphenylgermanol decomposes at 220–240°C, releasing water and forming hexaphenyldigermane ((C₆H₅)₃Ge–Ge(C₆H₅)₃) :
This exothermic process () is critical for applications requiring thermal stability .
Reactivity and Functional Applications
Hydrogen-Bonding Catalysis
Triphenylgermanol serves as a hydrogen-bond donor in asymmetric catalysis. For example, it facilitates the enantioselective addition of diethylzinc to aldehydes, achieving enantiomeric excess (ee) values of 85–90% . This reactivity parallels that of triphenylsilanol but with slower reaction kinetics due to germanium’s larger atomic radius .
Polymer Modification
Incorporation of triphenylgermanol into polycarbonate matrices enhances thermal stability by 20–25°C, as measured by differential scanning calorimetry (DSC) . The germanium–oxygen bonds act as free-radical scavengers, mitigating chain scission during thermal processing.
Photolytic Behavior
Photolysis of triphenylgermanol in chloroform generates triphenylgermyl radicals ((C₆H₅)₃Ge·), which dimerize to form hexaphenyldigermane or abstract chlorine atoms to yield triphenylchlorogermane ((C₆H₅)₃GeCl) :
These reactions underscore its utility in radical-mediated syntheses .
Comparative Analysis with Silanols
While triphenylgermanol and triphenylsilanol share structural similarities, key differences arise from the metalloid’s electronegativity (Ge: 2.01; Si: 1.90) and covalent radius (Ge: 122 pm; Si: 111 pm) . These factors influence their chemical behavior:
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Acidity: Triphenylgermanol (pKa ≈ 10.5) is less acidic than triphenylsilanol (pKa ≈ 9.8) due to weaker Ge–O bond polarization .
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Thermal Stability: Decomposition temperatures for germanols are 20–30°C higher than for silanols, attributed to stronger Ge–C bonds .
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Solubility: Triphenylgermanol exhibits greater solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to its silicon analog .
Emerging Research Directions
Recent studies have explored triphenylgermanol’s potential in:
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Organic Electronics: As a hole-transport layer in perovskite solar cells, achieving power conversion efficiencies (PCE) of 18.3% .
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Bioconjugation: Functionalization of antibodies via Ge–S bonds for targeted drug delivery .
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Environmental Chemistry: Degradation of perfluorinated compounds (PFCs) through Ge-mediated radical pathways .
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